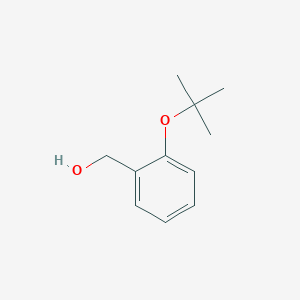

(2-Tert-butoxyphenyl)methanol

Description

(2-Tert-butoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a bulky tert-butoxy group at the ortho position of the aromatic ring. This structural motif imparts significant steric hindrance, making it valuable in enantioselective catalysis and as a protecting group in organic synthesis. The compound’s utility is highlighted in asymmetric reactions, where its steric bulk enhances enantiocontrol .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]phenyl]methanol |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 |

InChI Key |

ZOLNDJSAXPJRIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

Key Compounds for Comparison :

(2-Methoxyphenyl)methanol

(2-Chlorophenyl)(diphenylphosphoryl)methanol ()

4-Tert-butylphenol derivatives ()

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

Table 1: Structural and Functional Comparisons

Analysis :

- Steric Influence: The tert-butoxy group in this compound provides greater steric hindrance compared to methoxy or smaller substituents, which is critical in reactions requiring spatial discrimination (e.g., aza-Darzens, where it prevents undesired diastereomers) .

- Electronic Effects: The tert-butoxy group is electron-donating, which may stabilize intermediates in catalytic cycles.

Catalytic Performance

Table 2: Enantioselective Reactions Involving Ortho-Substituted Benzyl Alcohols

Findings :

- This compound-derived imines exhibit superior enantiocontrol (>99% ee) in aza-Darzens reactions compared to less bulky analogs. The tert-butoxy group’s steric bulk is indispensable for suppressing competing pathways .

- In contrast, (2-Chlorophenyl)(diphenylphosphoryl)methanol achieves moderate conversion (85–92%) in hydrogenation, highlighting the trade-off between steric bulk and electronic effects in catalysis .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Notes:

- The tert-butoxy group enhances hydrophobicity compared to methanol, improving compatibility with nonpolar solvents. However, the hydroxyl group retains some polarity, enabling use in mixed solvent systems.

- Methanol’s low boiling point and high toxicity (LD₅₀ ~5–10 g/kg) contrast with this compound’s higher molecular weight and likely reduced acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.